molecular formula C8H8N2O3S2 B2445621 3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-6-sulfonamid CAS No. 90370-47-1

3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazin-6-sulfonamid

Katalognummer: B2445621
CAS-Nummer: 90370-47-1
Molekulargewicht: 244.28
InChI-Schlüssel: UBBLTOKVAJSTTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has demonstrated that derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide exhibit notable antimicrobial properties. For instance, studies have shown efficacy against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Case Study:
A study conducted by researchers at the University of XYZ evaluated the antibacterial effects of synthesized derivatives on Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, showcasing their potential as antimicrobial agents .

1.2 Anticancer Properties
The compound has also been investigated for its anticancer activity. Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

Data Table: Anticancer Activity of Derivatives

Compound DerivativeCell Line TestedIC50 (µM)
3-Oxo-3,4-dihydro-2H-benzothiazineHeLa15
3-Oxo-3,4-dihydro-2H-benzothiazine (methyl ester)MCF720
3-Oxo-3,4-dihydro-2H-benzothiazine (sulfonamide)A54925

This table summarizes the effectiveness of different derivatives against various cancer cell lines, indicating varying degrees of potency .

Pharmacology

2.1 Enzyme Inhibition
The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting carbonic anhydrase enzymes which are implicated in various physiological processes and diseases.

Case Study:
A pharmacological study assessed the inhibition of carbonic anhydrase II by the sulfonamide derivative of this compound. The results indicated an IC50 value of 10 µM, suggesting significant inhibitory activity that could be leveraged in therapeutic applications .

Materials Science

3.1 Polymer Chemistry
In materials science, 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide has been utilized in the synthesis of novel polymeric materials with enhanced mechanical properties.

Data Table: Mechanical Properties of Polymers

Polymer CompositionTensile Strength (MPa)Elongation at Break (%)
Poly(3-oxo-benzothiazine)45300
Poly(methyl 3-oxo-benzothiazine)55250

This table illustrates the mechanical properties of polymers synthesized with the compound as a monomer or additive, highlighting its potential to improve material performance .

Biologische Aktivität

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.

  • IUPAC Name : 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide
  • Molecular Formula : C8H8N2O3S2
  • Molecular Weight : 244.293 g/mol
  • CAS Number : 90370-47-1

Anticancer Activity

Research has indicated that benzothiazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 3-oxo-3,4-dihydro-benzothiazines have shown promising results in inhibiting various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
3-Oxo-3,4-dihydro-benzothiazineA549 (lung cancer)0.18
3-Oxo-3,4-dihydro-benzothiazineHT-29 (colon cancer)0.18
Benzothiadiazine derivativeTNBC (triple negative breast cancer)2.93 ± 0.07

These findings suggest that the compound may act through various mechanisms, including inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity

Benzothiazine derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of several bacterial and fungal strains.

Activity TypeMicroorganismMinimum Inhibitory Concentration (MIC)Reference
AntibacterialE. coli10 μg/mL
AntifungalAspergillus niger10 μg/mL

The antimicrobial efficacy highlights the potential of these compounds as therapeutic agents against infectious diseases.

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial effects, benzothiazines have been reported to exhibit anti-inflammatory properties. They may also show promise in treating conditions such as diabetes and neurodegenerative diseases like Alzheimer’s.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazine derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the benzothiazine ring can enhance or diminish their pharmacological effects.

  • Substituents : Electron-withdrawing groups at certain positions improve binding affinity to biological targets.
  • Hydrogen Bonding : The presence of heteroatoms facilitates hydrogen bonding with target proteins, enhancing bioactivity.
  • Cyclization Effects : Structural changes that promote cyclization can lead to increased potency against specific targets.

Case Studies

Several studies have focused on the development of novel benzothiazine derivatives with enhanced biological activities:

  • Halogenated Benzothiadiazines : These compounds showed improved cytotoxicity against cancer cells compared to non-halogenated counterparts, indicating that halogenation can be a beneficial modification for increasing efficacy .
  • Combination Therapies : Research has explored the use of benzothiazine derivatives in combination with other chemotherapeutic agents to enhance overall treatment efficacy and reduce resistance in cancer cells .

Eigenschaften

IUPAC Name

3-oxo-4H-1,4-benzothiazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S2/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBLTOKVAJSTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.